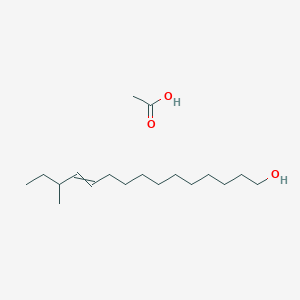
Acetic acid;13-methylpentadec-11-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;13-methylpentadec-11-en-1-ol is a chemical compound with the molecular formula C18H36O3. It is known for its unique structure, which includes a long carbon chain with a double bond and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;13-methylpentadec-11-en-1-ol can be achieved through several methods. One common approach involves the esterification of 13-methylpentadec-11-en-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;13-methylpentadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 13-methylpentadec-11-en-1-one or 13-methylpentadec-11-en-1-oic acid.
Reduction: Formation of 13-methylpentadecan-1-ol.
Substitution: Formation of 13-methylpentadec-11-en-1-chloride or 13-methylpentadec-11-en-1-amine.
Wissenschaftliche Forschungsanwendungen
Acetic acid;13-methylpentadec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of acetic acid;13-methylpentadec-11-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in chemical reactions, altering the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;13-methylpentadec-11-en-1-ol: Known for its unique structure and properties.
Acetic acid;tetradec-13-en-1-ol: Similar structure but with a shorter carbon chain.
11-Pentadecen-1-ol, 13-methyl-, acetate: An isomer with different spatial arrangement.
Uniqueness
This compound stands out due to its specific combination of a long carbon chain, double bond, and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
120965-72-2 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
acetic acid;13-methylpentadec-11-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17;1-2(3)4/h12,14,16-17H,3-11,13,15H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
VERXVMWBKXQWRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C=CCCCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
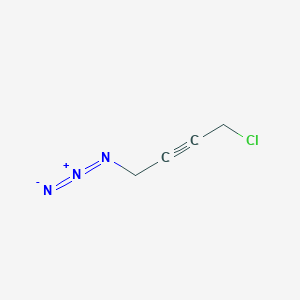
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
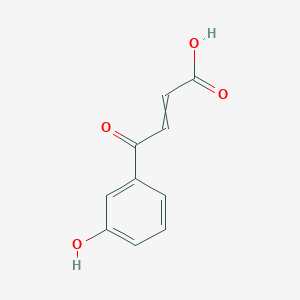
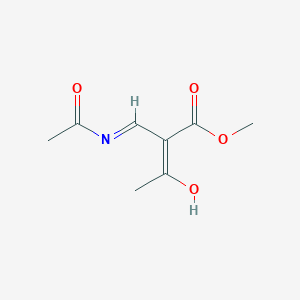
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
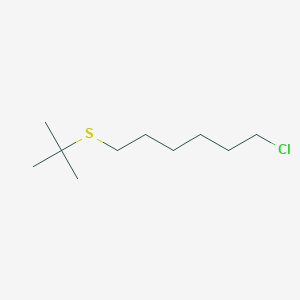
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
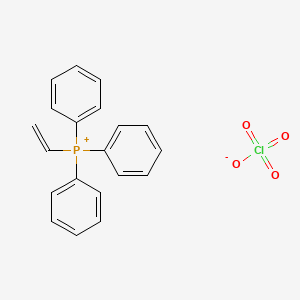
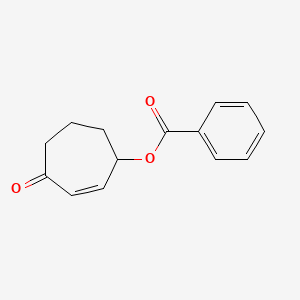
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
